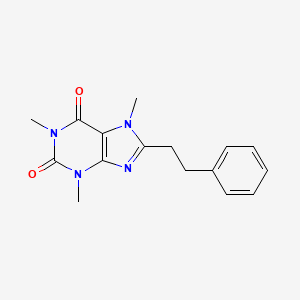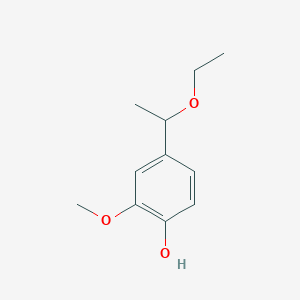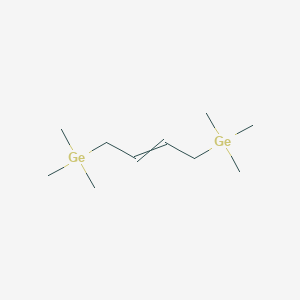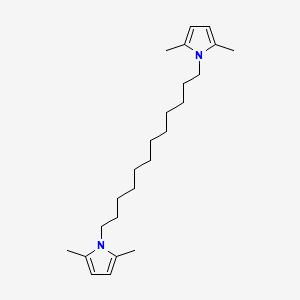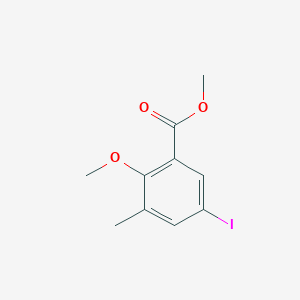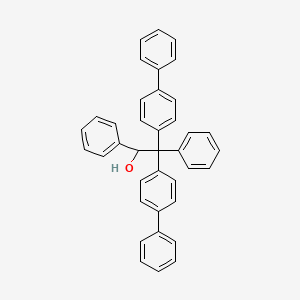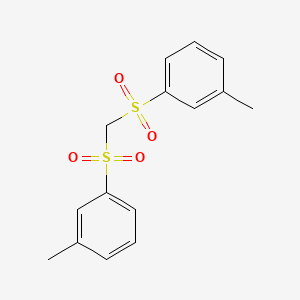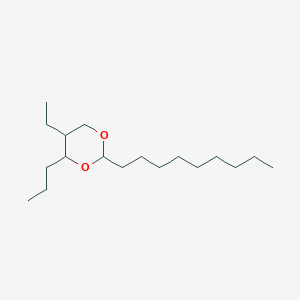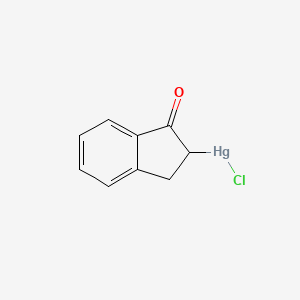
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is a chemical compound with the molecular formula C₉H₇ClHgO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury typically involves the reaction of 3-oxo-1,2-dihydroindene with mercuric chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds. Substitution reactions can result in a variety of organomercury compounds with different functional groups .
Scientific Research Applications
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Chloro-(1-oxo-2,3-dihydroinden-2-yl)mercury
- Chloro-(2-oxo-1,2-dihydroinden-3-yl)mercury
- Chloro-(3-oxo-1,2-dihydroinden-1-yl)mercury
Uniqueness
Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the chlorine and mercury atoms in the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5150-56-1 |
|---|---|
Molecular Formula |
C9H7ClHgO |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury |
InChI |
InChI=1S/C9H7O.ClH.Hg/c10-9-6-5-7-3-1-2-4-8(7)9;;/h1-4,6H,5H2;1H;/q;;+1/p-1 |
InChI Key |
WLFJRTOJIKJENB-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




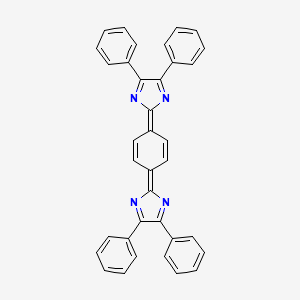
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
